2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H21Cl2N5O3 and its molecular weight is 486.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known synthetic auxin . Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development .
Mode of Action
The compound, like 2,4-D, is likely to mimic the action of natural auxins . Auxins regulate plant growth by influencing cell elongation, division, and differentiation . When absorbed by plant tissues, they stimulate uncontrolled and unsustainable growth, leading to curling of stems, wilting of leaves, and eventually plant death .
Biochemical Pathways
The compound is likely to affect the auxin signaling pathway, which controls various aspects of plant growth and development
Pharmacokinetics
It’s known that 2,4-d, a structurally similar compound, is poorly soluble in water but readily soluble in organic solvents . This suggests that the compound might have similar properties, affecting its bioavailability.
Result of Action
The compound, like 2,4-D, is likely to cause uncontrolled and unsustainable growth in plants, leading to curling of stems, wilting of leaves, and eventually plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s volatility and leaching risks can be reduced by using nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of the compound .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 922015-87-0 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21Cl2N5O3
- Molecular Weight : 486.3 g/mol
- Structure : The compound features a dichlorophenoxy group and a pyrazolopyrimidine moiety, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this structure exhibit anticancer properties. For instance, derivatives of pyrazolopyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
The compound's structural analogs have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. COX inhibitors are crucial in reducing inflammation and pain, making this compound a potential candidate for further investigation in inflammatory diseases.
3. Antimicrobial Properties
Some studies suggest that similar compounds possess antimicrobial activity against a range of pathogens. The presence of the dichlorophenoxy group may enhance the antimicrobial efficacy by disrupting bacterial cell membranes.
The mechanisms underlying the biological activities of this compound are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : The inhibition of COX enzymes is a well-documented mechanism for anti-inflammatory agents.
- Cell Cycle Modulation : Compounds with similar structures have been reported to interfere with cell cycle progression in cancer cells, leading to reduced viability.
Case Studies and Research Findings
A review of recent literature reveals several noteworthy findings regarding the biological activity of related compounds:
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-15-4-2-3-5-16(15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWQZUKXWRGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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